N-(3,4-dimethylphenyl)-6-[(2E)-2-(2-fluorobenzylidene)hydrazinyl]-N'-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine
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Overview
Description
2-Fluorobenzaldehyde 1-[4-(3,4-Dimethylanilino)-6-(4-nitroanilino)-1,3,5-triazin-2-yl]hydrazone is a complex organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluorobenzaldehyde 1-[4-(3,4-Dimethylanilino)-6-(4-nitroanilino)-1,3,5-triazin-2-yl]hydrazone typically involves the condensation reaction between 2-fluorobenzaldehyde and the corresponding hydrazine derivative. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions to facilitate the formation of the hydrazone linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Fluorobenzaldehyde 1-[4-(3,4-Dimethylanilino)-6-(4-nitroanilino)-1,3,5-triazin-2-yl]hydrazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzaldehyde derivatives.
Scientific Research Applications
2-Fluorobenzaldehyde 1-[4-(3,4-Dimethylanilino)-6-(4-nitroanilino)-1,3,5-triazin-2-yl]hydrazone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Fluorobenzaldehyde 1-[4-(3,4-Dimethylanilino)-6-(4-nitroanilino)-1,3,5-triazin-2-yl]hydrazone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
2-Fluorobenzaldehyde: A simpler analog with similar reactivity but lacking the triazine and hydrazone functionalities.
4-Fluorobenzaldehyde: Another analog with a different substitution pattern on the benzaldehyde ring.
3,4-Dimethylaniline: A precursor used in the synthesis of the target compound.
Uniqueness
2-Fluorobenzaldehyde 1-[4-(3,4-Dimethylanilino)-6-(4-nitroanilino)-1,3,5-triazin-2-yl]hydrazone is unique due to its combination of functional groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C24H21FN8O2 |
---|---|
Molecular Weight |
472.5 g/mol |
IUPAC Name |
4-N-(3,4-dimethylphenyl)-2-N-[(E)-(2-fluorophenyl)methylideneamino]-6-N-(4-nitrophenyl)-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C24H21FN8O2/c1-15-7-8-19(13-16(15)2)28-23-29-22(27-18-9-11-20(12-10-18)33(34)35)30-24(31-23)32-26-14-17-5-3-4-6-21(17)25/h3-14H,1-2H3,(H3,27,28,29,30,31,32)/b26-14+ |
InChI Key |
AIATWNMVVSTTDZ-VULFUBBASA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)[N+](=O)[O-])N/N=C/C4=CC=CC=C4F)C |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)[N+](=O)[O-])NN=CC4=CC=CC=C4F)C |
Origin of Product |
United States |
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